![molecular formula C18H15N5O B5757097 N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5663-81-0](/img/structure/B5757097.png)
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of pyrimidine. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and they are found throughout nature in various forms . This compound also contains a methoxyphenyl group and a phenyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-amine core suggests that the molecule may have interesting electronic properties .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives, including N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Antioxidant Applications
Pyrimidine derivatives are also known for their antioxidant activity . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases .
Antimicrobial Applications
These compounds have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Antiviral Applications
Pyrimidine derivatives have demonstrated antiviral properties . This suggests potential applications in the treatment of viral infections .
Antifungal Applications
The antifungal properties of pyrimidine derivatives could be leveraged in the development of new antifungal medications .
Antituberculosis Applications
Some pyrimidine derivatives have shown potential in the treatment of tuberculosis .
Anticancer Applications
Pyrimidine derivatives have been studied for their anticancer properties . They could potentially be used in the development of new cancer therapies .
Antihypertensive Applications
Pyrimidine derivatives have also been associated with antihypertensive effects . This suggests potential applications in the management of high blood pressure .
Safety and Hazards
Future Directions
The study of novel compounds like “N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a key part of advancing fields like medicinal chemistry and materials science. Future research could involve synthesizing the compound and studying its properties in more detail. This could include investigating its potential uses in various applications, such as in the development of new drugs or materials .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antiproliferative activity on human colorectal cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects on human colorectal cancer cell proliferation
Biochemical Pathways
Given its potential antiproliferative activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have good lipophilicity, which allows them to diffuse easily into cells . This suggests that N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also have good bioavailability due to its potential lipophilic nature.
Result of Action
Similar compounds have shown to inhibit the proliferation of human colorectal cancer cells . This suggests that N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also have similar effects.
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-15-9-7-13(8-10-15)22-17-16-11-21-23(18(16)20-12-19-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEZYCSYLHPTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357155 | |
Record name | STK846319 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5663-81-0 | |
Record name | STK846319 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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